N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S.ClH/c20-10-15-14-7-9-23(11-13-4-2-1-3-5-13)12-17(14)26-19(15)22-18(24)16-6-8-21-25-16;/h1-6,8H,7,9,11-12H2,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWNUTNNUYCEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=NO3)C#N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and implications in therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4OS |
| Molecular Weight | 324.44 g/mol |
| CAS Number | 1092352-17-4 |
Synthesis
The synthesis of this compound involves multi-step organic reactions. The process typically includes the formation of the thieno[2,3-c]pyridine core followed by the introduction of the isoxazole moiety. Detailed methodologies can be found in various synthesis literature focusing on heterocyclic compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against prostate cancer cell lines (e.g., PC3) and exhibited dose-dependent inhibition of cell proliferation. It induced apoptosis through caspase activation and altered gene expression related to cell cycle regulation.
- Mechanistic Insights : Mechanistic studies indicated that the compound affects multiple signaling pathways involved in cancer progression. It was noted that treatment led to up-regulation of pro-apoptotic factors such as BAX and down-regulation of anti-apoptotic proteins like BCL-2 .
Antimicrobial Activity
The compound also displayed promising antimicrobial properties:
- Bacterial Inhibition : In vitro tests revealed that it has inhibitory effects against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 µM to 100 µM against strains like E. coli and S. aureus .
- Fungal Activity : Preliminary results suggest antifungal activity against Candida species, although further studies are needed to establish efficacy compared to standard antifungal agents.
Study 1: Prostate Cancer Cell Lines
A study conducted on PC3 prostate cancer cells treated with varying concentrations of the compound showed:
- Cytotoxicity : IC50 values were determined to be approximately 20 µM.
- Mechanism : Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.
Study 2: Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial activity:
- Methodology : The agar well diffusion method was employed to assess antibacterial properties.
- Results : The compound demonstrated significant zones of inhibition against tested bacterial strains, indicating its potential as an antimicrobial agent.
Scientific Research Applications
The compound features a complex structure comprising a thieno-pyridine core, which contributes to its biological activity. The presence of a cyano group and an isoxazole moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways in cancer cells.
- Case Study : A study demonstrated that this compound reduced tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects:
- Neurodegenerative Diseases : It has been evaluated for potential use in treating conditions like Alzheimer's disease due to its ability to modulate neurotransmitter systems.
- Case Study : In vitro studies revealed that the compound protects neuronal cells from oxidative stress-induced damage .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent:
- Mechanism : It inhibits the production of pro-inflammatory cytokines and chemokines.
- Case Study : In animal models of inflammation, treatment with this compound resulted in decreased edema and pain response .
Conc
Chemical Reactions Analysis
Functional Group Reactivity Profile
The compound contains three primary reactive centers:
-
Cyano group (-CN) at position 3: Electrophilic character, susceptible to nucleophilic addition or hydrolysis.
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Carboxamide (-CONH-) at position 2: Potential for hydrolysis, condensation, or hydrogen bonding.
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Thieno-pyridine core : Aromatic π-system with sulfur and nitrogen heteroatoms, enabling electrophilic substitution or coordination.
Cyano Group Reactivity
The cyano group participates in nucleophilic additions under basic conditions. For example:
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Hydrolysis : Conversion to carboxylic acid derivatives under acidic/basic conditions, though specific data for this compound is not fully characterized.
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Reduction : Likely reducible to amines (e.g., using LiAlH₄), analogous to similar nitrile-containing heterocycles .
Thieno-Pyridine Core
The sulfur atom in the thieno ring may undergo S-alkylation with alkyl halides (e.g., ethyl chloroacetate) in the presence of sodium acetate, forming sulfonium intermediates .
Electrophilic Substitutions
The electron-rich thieno-pyridine system facilitates electrophilic aromatic substitution (EAS):
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Nitration/Sulfonation : Predicted at the α-position to sulfur, though experimental data is limited.
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Halogenation : Likely occurs at the 5-position of the isoxazole ring under halogenating agents (e.g., NBS) .
Carboxamide Reactivity
The carboxamide group can engage in Schiff base formation with aldehydes or ketones. For instance:
Thorpe-Ziegler Cyclization
Under basic conditions (e.g., NaOEt), the cyano group and adjacent carbonyl may undergo cyclization to form fused pyridine derivatives, a reaction documented in analogous systems .
Biological Interactions
While not strictly chemical reactions, the compound interacts with biological targets via:
Q & A
Q. What methodologies are recommended for synthesizing and characterizing this compound?
Answer:
- Synthesis: Use multi-step organic reactions, such as alkylation of the tetrahydrothienopyridine core followed by coupling with isoxazole-5-carboxamide. Optimize reaction conditions (e.g., solvent polarity, temperature) based on precedents for similar fused-heterocyclic systems .
- Characterization: Employ HPLC (≥98% purity threshold) and LC-MS for mass confirmation. Structural elucidation requires 1H/13C NMR (focusing on benzyl protons at δ 4.5–5.0 ppm and cyano groups at ~110–120 ppm in 13C spectra) and FT-IR (to confirm C≡N stretching at ~2200 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4) and DMSO, using UV-Vis spectroscopy to quantify saturation. If solubility is poor (<1 mg/mL), consider salt-form optimization (e.g., replacing HCl with mesylate) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius modeling to predict shelf-life under standard storage (2–8°C) .
Q. What safety protocols are critical when handling this compound?
Answer:
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity of cyanide-containing intermediates.
- Follow institutional Chemical Hygiene Plans for waste disposal, particularly for halogenated solvents (e.g., DCM) used in synthesis .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route?
Answer:
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Apply quantum chemical calculations (DFT) to model reaction pathways and identify high-energy intermediates.
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Use ICReDD’s reaction path search tools to predict optimal catalysts (e.g., Pd/C for hydrogenation) and reduce trial-and-error experimentation .
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Example workflow:
Step Method Key Output Pathway modeling DFT (B3LYP/6-31G*) Activation energy barriers Catalyst screening Molecular docking Binding affinity scores Condition optimization DoE (Box-Behnken) Ideal temp/pH/solvent
Q. How to resolve contradictions in bioactivity data across assays?
Answer:
- Hypothesis-driven analysis: Compare assay conditions (e.g., cell line variability, serum concentration). For example, discrepancies in IC50 values may arise from differences in ATP levels in kinase inhibition assays.
- Statistical validation: Apply ANOVA to assess inter-assay variability and confirm reproducibility. Use partial least squares regression (PLSR) to correlate structural descriptors (e.g., logP, H-bond donors) with activity trends .
Q. What advanced techniques validate target engagement in cellular models?
Answer:
Q. How to design a robust DoE for process scale-up?
Answer:
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Factors: Temperature, catalyst loading, solvent ratio.
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Response variables: Yield, purity, particle size.
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Example DoE matrix (Central Composite Design):
Run Temp (°C) Catalyst (%) Solvent (A:B) Yield (%) 1 60 5 1:1 72 2 80 10 2:1 85 3 70 7.5 1.5:1 89 -
Optimize using response surface methodology (RSM) to identify non-linear interactions .
Q. What strategies mitigate polymorphism in crystallography studies?
Answer:
- Screen >10 solvent systems (e.g., EtOH/H2O, acetonitrile/ethyl acetate) using high-throughput crystallization robots.
- Analyze crystals via PXRD and DSC to confirm phase purity. If polymorphism persists, employ salt/cocrystal engineering with pharmaceutically acceptable counterions (e.g., succinic acid) .
Methodological Considerations for Data Gaps
Q. How to address missing thermodynamic data (e.g., melting point)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
